2-(4-ブロモフェニル)ナフタレン

概要

説明

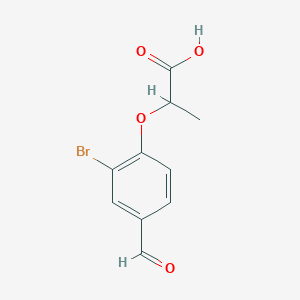

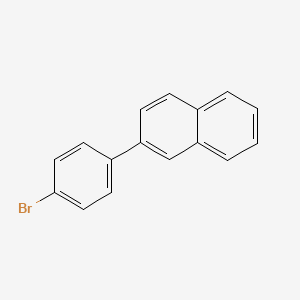

2-(4-Bromophenyl)naphthalene is a brominated naphthalene derivative characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the naphthalene moiety. This compound is of interest due to its potential applications in organic synthesis, materials science, and as a building block for various chemical reactions.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives can be achieved through various methods. For instance, the synthesis of 1-bromo-4-(bromoacetyl)naphthalene (BBAN), a related compound, involves bromination reactions that introduce bromine atoms into the naphthalene ring system . Another approach for synthesizing brominated naphthalenes is the bromine-mediated intramolecular cyclization of 1,4-diaryl buta-1,3-diynes, which yields 1,2,3-tribromo-4-aryl naphthalenes under mild conditions . Additionally, the Ullmann reaction, a coupling reaction involving bromonaphthalenes, has been utilized to synthesize polynitro derivatives of 2-(2,4,6-trinitrophenyl)naphthalene .

Molecular Structure Analysis

The molecular structure of bromophenyl naphthalene derivatives can be complex, with intramolecular interactions influencing the overall conformation. For example, 1-[N-(4-bromophenyl)]aminomethylidene-2(1H)naphthalenone exhibits a strong intramolecular hydrogen bond, which affects the planarity of the molecule . Similarly, the crystal structure of 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol reveals that the bromophenyl ring is approximately perpendicular to the naphthalene system, indicating non-planarity .

Chemical Reactions Analysis

Bromophenyl naphthalene derivatives can participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the naphthalene ring. The bromine atom can act as a leaving group or be involved in further substitution reactions. The naphthalene ring can undergo electrophilic aromatic substitution, serving as a precursor for the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl naphthalene derivatives are influenced by their molecular structure. The presence of bromine contributes to the overall molecular weight and density, and can affect the solubility and reactivity of the compound. The intramolecular hydrogen bonding observed in some derivatives can impact the melting point and stability of the compound . Additionally, the spectroscopic properties, such as UV-visible absorption and phosphorescence emission, are sensitive to solvent effects and the molecular environment .

科学的研究の応用

有機エレクトロルミネッセンスダイオード (OLED)

2-(4-ブロモフェニル)ナフタレン: は、その望ましい電子特性により OLED 材料として利用されています . OLED はディスプレイや照明技術に使用され、この化合物は、電流が印加されると光を発生する発光層に寄与します。高い純度と動作条件下での安定性により、より効率的で長寿命の OLED デバイスの開発に不可欠な成分となっています。

有機半導体ビルディングブロック

この化合物は、有機半導体のビルディングブロックとして機能します . 有機半導体は、フレキシブルエレクトロニクス、太陽電池、トランジスタに不可欠です。2-(4-ブロモフェニル)ナフタレンの臭素原子は、さらに化学反応を起こして様々な半導体構造を生み出し、有機電子デバイスの進歩に不可欠です。

材料科学研究

材料科学では、2-(4-ブロモフェニル)ナフタレンは、その熱的および機械的特性について研究されています . 研究者は、特定の熱安定性または機械的強度を必要とする航空宇宙材料や高性能ポリマーなどの材料にどのように統合できるかを理解するために、様々な条件下での挙動を探求しています。

化学合成

試薬として、2-(4-ブロモフェニル)ナフタレンは、複雑な分子を生成するための合成化学に関与しています . 臭素基は反応性があり、他の有機分子と新しい結合を形成するために使用でき、医薬品、農薬、その他の有機化合物の合成を促進します。

クロマトグラフィー

分析化学、特にクロマトグラフィーでは、2-(4-ブロモフェニル)ナフタレンは、標準物質または参照化合物として使用できます . その独特の化学的シグネチャーは、複雑な混合物を分析する際に、機器の較正とクロマトグラフィー結果の比較に役立ちます。

光起電力研究

光起電力産業は、有機光起電力セル (OPV) の開発における潜在力から、2-(4-ブロモフェニル)ナフタレンの恩恵を受けています . OPV は、従来のシリコンベースの太陽電池に代わる軽量でフレキシブルな技術として台頭しています。この化合物の電子特性は、光の吸収と電気への変換の効率を高めるために不可欠です。

創薬

製薬分野では、2-(4-ブロモフェニル)ナフタレンは、創薬プロセスにおける前駆体または中間体として使用される可能性があります . その構造は、様々な病気に対して治療効果を試験できる多様な生物活性分子の作成を可能にします。

高度なコーティング

最後に、2-(4-ブロモフェニル)ナフタレンは、高度なコーティングにおける用途について検討されています . 特定の光学または電子特性を持つコーティングは、保護フィルム、反射防止面、その他の特殊な用途に必要です。この化合物の分子構造は、これらの特性を高めるように調整でき、革新的なコーティングソリューションにつながります。

Safety and Hazards

The safety data sheet for 2-(4-Bromophenyl)naphthalene indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

作用機序

Biochemical Pathways

It is known that the compound can inhibit the enzyme squalene, thereby inhibiting cholesterol biosynthesis . The downstream effects of this inhibition on other biochemical pathways are yet to be fully understood.

Result of Action

It is known that the compound can inhibit cholesterol biosynthesis by inhibiting the enzyme squalene . The specific molecular and cellular effects of this inhibition are areas of ongoing research.

生化学分析

Biochemical Properties

2-(4-Bromophenyl)naphthalene plays a role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been used in the preparation of α-phosphonosulfonate compounds, which inhibit the enzyme squalene, thereby inhibiting cholesterol biosynthesis . The compound interacts with enzymes and proteins involved in these pathways, affecting their activity and function. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its catalytic activity.

Molecular Mechanism

The molecular mechanism of action of 2-(4-Bromophenyl)naphthalene involves its interaction with specific biomolecules. The compound binds to enzymes and proteins, inhibiting their activity. For example, its inhibition of the enzyme squalene involves binding to the enzyme’s active site, preventing the conversion of squalene to cholesterol . This binding interaction leads to a decrease in cholesterol biosynthesis, affecting cellular lipid metabolism.

Metabolic Pathways

2-(4-Bromophenyl)naphthalene is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as squalene, affecting the biosynthesis of cholesterol . The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic profile of cells. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

特性

IUPAC Name |

2-(4-bromophenyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAODOTSIOILVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420136 | |

| Record name | 2-(4-bromophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22082-99-1 | |

| Record name | 2-(4-bromophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。